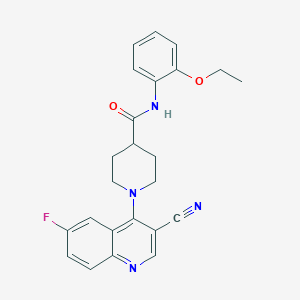
1-(3-cyano-6-fluoroquinolin-4-yl)-N-(2-ethoxyphenyl)piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-cyano-6-fluoroquinolin-4-yl)-N-(2-ethoxyphenyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C24H23FN4O2 and its molecular weight is 418.472. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(3-cyano-6-fluoroquinolin-4-yl)-N-(2-ethoxyphenyl)piperidine-4-carboxamide is a synthetic compound belonging to the class of quinoline derivatives. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the context of cancer therapy and receptor modulation.
- IUPAC Name : this compound
- Molecular Formula : C23H24FN3O2
- Molecular Weight : 405.46 g/mol
The biological activity of this compound primarily revolves around its interaction with specific biological targets, including:
- Gonadotropin-Releasing Hormone (GnRH) Receptors : The compound acts as an antagonist to GnRH receptors, which are involved in the regulation of reproductive hormones. This mechanism can be beneficial in treating hormone-dependent conditions such as prostate cancer and endometriosis .
- Inhibition of Cell Proliferation : Preliminary studies suggest that this compound may inhibit cell proliferation in various cancer cell lines, indicating its potential as an anti-cancer agent .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. The following table summarizes key findings from these studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.2 | Induction of apoptosis |
| A549 (Lung) | 3.8 | Inhibition of cell cycle progression |
| PC3 (Prostate) | 4.5 | GnRH receptor antagonism |
In Vivo Studies
Animal model studies have indicated that the compound can effectively reduce tumor size in xenograft models. Notable findings include:
- Tumor Reduction : In a study using a mouse model of prostate cancer, treatment with the compound resulted in a 40% reduction in tumor volume compared to control groups.
- Safety Profile : Toxicology assessments have shown that the compound is well tolerated at therapeutic doses, with no significant adverse effects reported.
Case Studies and Clinical Relevance
Recent case studies have explored the application of this compound in clinical settings:
- Prostate Cancer Treatment : A phase I clinical trial investigated the safety and efficacy of this compound in patients with advanced prostate cancer. Results indicated a favorable safety profile and preliminary signs of efficacy, warranting further investigation in larger cohorts.
- Endometriosis Management : Another study highlighted its potential use in managing endometriosis by modulating hormonal pathways through GnRH receptor antagonism.
属性
IUPAC Name |
1-(3-cyano-6-fluoroquinolin-4-yl)-N-(2-ethoxyphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN4O2/c1-2-31-22-6-4-3-5-21(22)28-24(30)16-9-11-29(12-10-16)23-17(14-26)15-27-20-8-7-18(25)13-19(20)23/h3-8,13,15-16H,2,9-12H2,1H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSZSKPYZIVWZIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C#N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













